molecular formula C9H14N2O2 B1609819 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- CAS No. 191418-53-8

1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-

Cat. No.: B1609819
CAS No.: 191418-53-8
M. Wt: 182.22 g/mol
InChI Key: AHLAQJXELUHIEW-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-, also known as N-(5-aminopentyl)maleimide, is a compound of significant interest in various scientific fields. This compound is characterized by a pyrrole ring substituted with an aminopentyl group, making it a versatile building block in organic synthesis and a valuable reagent in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- typically involves the reaction of maleic anhydride with 1,5-diaminopentane. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the desired pyrrole-2,5-dione structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxides, while reduction can produce more saturated derivatives .

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- finds applications in various scientific domains:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- involves its ability to form covalent bonds with nucleophilic sites in biomolecules. This reactivity is primarily due to the electrophilic nature of the pyrrole-2,5-dione ring, which can undergo nucleophilic attack by amino, thiol, or hydroxyl groups in proteins and other biomolecules. This property makes it a valuable tool in biochemical research for labeling and modifying proteins .

Comparison with Similar Compounds

    1H-Pyrrole-2,5-dione, 1-(4-aminobutyl)-: Similar structure but with a shorter aminobutyl chain.

    1H-Pyrrole-2,5-dione, 1-(6-aminohexyl)-: Similar structure but with a longer aminohexyl chain.

    N-(5-Aminopentyl)maleimide hydrochloride: A hydrochloride salt form of the compound.

Uniqueness: 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- is unique due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in applications requiring precise modification of biomolecules without excessive steric hindrance .

Properties

IUPAC Name

1-(5-aminopentyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13/h4-5H,1-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLAQJXELUHIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444307
Record name 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191418-53-8
Record name 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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